2-(methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-(Methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and guanidine under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrimidine core.
Methoxymethylation: The methoxymethyl group is introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
N-Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
2-(Methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-(methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-N-methylpyrimidin-4-amine: Lacks the pyridine moiety, making it less versatile in certain applications.
N-Methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine: Does not have the methoxymethyl group, which may affect its reactivity and binding properties.
Uniqueness
2-(Methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(methoxymethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-4-5-12(16-8-11)9-18(2)14-6-7-15-13(17-14)10-19-3/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZSXRYBLEDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN(C)C2=NC(=NC=C2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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